molecular formula C12H17ClN2 B15061709 6-Chloro-2-methyl-3-(1-methylpiperidin-2-yl)pyridine

6-Chloro-2-methyl-3-(1-methylpiperidin-2-yl)pyridine

Cat. No.: B15061709
M. Wt: 224.73 g/mol
InChI Key: QZCVGKKTTAXRLH-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-(1-methylpiperidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with chloro (Cl), methyl (CH₃), and 1-methylpiperidin-2-yl groups at positions 6, 2, and 3, respectively. The chloro group enhances electrophilicity and influences molecular polarity, while the methyl group contributes to steric effects and lipophilicity.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

6-chloro-2-methyl-3-(1-methylpiperidin-2-yl)pyridine

InChI

InChI=1S/C12H17ClN2/c1-9-10(6-7-12(13)14-9)11-5-3-4-8-15(11)2/h6-7,11H,3-5,8H2,1-2H3

InChI Key

QZCVGKKTTAXRLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C2CCCCN2C

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

The most widely reported method involves sequential nitration, alkylation, and chlorination steps. A representative protocol, adapted from patented procedures, begins with the nitration of 2-methylpyridine to introduce a nitro group at the 3-position. Subsequent reduction using catalytic hydrogenation (e.g., palladium on carbon) yields the corresponding amine, which undergoes alkylation with 1-methylpiperidine under basic conditions (e.g., sodium hydride in N,N-dimethylformamide).

The final chlorination step employs phosphorus oxychloride ($$ \text{POCl}_3 $$) as both a solvent and chlorinating agent, selectively substituting the hydroxyl group at the 6-position. This method typically achieves moderate yields (50–65%) and requires chromatographic purification to isolate the target compound.

Critical Reaction Parameters:

  • Nitration: Conducted at 0–5°C to minimize side reactions.
  • Alkylation: Requires anhydrous conditions and inert atmosphere (nitrogen or argon).
  • Chlorination: Performed under reflux (110°C) for 6–8 hours.

Catalytic Coupling Approaches

Recent advancements utilize transition metal catalysts to streamline the synthesis. A notable example involves Suzuki-Miyaura coupling between 6-chloro-2-methylpyridin-3-yl boronic acid and 1-methylpiperidin-2-yl triflate in the presence of palladium(II) acetate ($$ \text{Pd(OAc)}2 $$) and triphenylphosphine ($$ \text{PPh}3 $$). This method offers superior regioselectivity and reduces the number of steps compared to traditional routes.

Optimized Conditions for Coupling:

Parameter Value
Catalyst $$ \text{Pd(OAc)}_2 $$ (5 mol%)
Ligand $$ \text{PPh}_3 $$ (10 mol%)
Solvent 1,4-Dioxane
Temperature 80°C
Reaction Time 12 hours
Yield 72–78%

This approach minimizes byproduct formation and enhances scalability, though it necessitates rigorous purification via recrystallization.

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics. In one study, the alkylation of 6-chloro-2-methylpyridine with 1-methylpiperidine was completed in 30 minutes (vs. 12 hours conventionally) using a microwave reactor at 150°C. While yields remain comparable (68–70%), this method reduces energy consumption and improves reproducibility.

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

Temperature control is pivotal in avoiding decomposition and side reactions. For instance, excessive heat during chlorination leads to tar formation, reducing yields by 15–20%. Polar aprotic solvents like N,N-dimethylformamide enhance solubility of intermediates but may complicate purification due to high boiling points.

Catalyst Selection and Efficiency

Palladium-based catalysts outperform copper analogues in coupling reactions, offering higher turnover numbers (TON > 500). However, copper(I) oxide ($$ \text{Cu}_2\text{O} $$) at loadings >0.02 wt% enables efficient amination at lower temperatures (70°C), preventing discoloration and degradation.

Industrial Manufacturing Processes

Large-scale production employs continuous flow reactors to enhance heat and mass transfer. A patented method describes the use of microreactors for the chlorination step, achieving 85% conversion with residence times under 10 minutes. Subsequent purification via wiped-film evaporation removes residual $$ \text{POCl}_3 $$, yielding pharmaceutical-grade material (>99% purity).

Purity and Yield Optimization Strategies

Chromatographic Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from methylpiperidine byproducts.
Recrystallization: Ethanol/water mixtures (4:1) at −20°C produce crystals with >98% purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-3-(1-methylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dechlorinated pyridines.

Scientific Research Applications

6-Chloro-2-methyl-3-(1-methylpiperidin-2-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3-(1-methylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Chloro and Methyl Substitutions

  • The 6-chloro-2-methyl motif is shared with compounds like 9r and sulfonamide derivatives . Chlorine increases molecular weight and electronegativity, while methyl groups enhance lipophilicity.
  • In SIB-1893 , the absence of chlorine is compensated by a styryl group, which facilitates π-π stacking in receptor binding .

Piperidine vs. Other Heterocycles

  • The 1-methylpiperidin-2-yl group distinguishes the target compound from analogs with pyrrolidinyl or styryl substituents. Piperidine’s bicyclic structure may improve blood-brain barrier penetration compared to monocyclic groups.

Biological Activity

6-Chloro-2-methyl-3-(1-methylpiperidin-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and neurological disorders. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Chemical Formula : C12_{12}H17_{17}ClN2_2
  • CAS Number : 866781-98-8
  • Molecular Structure : The compound features a pyridine ring substituted with a methyl group and a chloro group, along with a piperidine moiety.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, including its effects on cancer cell lines and its potential as a therapeutic agent in neurological conditions.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) through mechanisms involving microtubule destabilization and caspase activation .

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-231TBDApoptosis induction
Similar Pyridine DerivativeHepG2TBDMicrotubule destabilization
Piperidine DerivativeFaDu (hypopharyngeal)TBDCytotoxicity and apoptosis induction

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is likely multifaceted. Key mechanisms include:

  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis .
  • Caspase Activation : Induction of apoptotic pathways through increased caspase activity has been documented in various studies .

Neuropharmacological Potential

In addition to anticancer properties, there is emerging evidence supporting the neuropharmacological potential of this compound. The piperidine structure is often associated with activity at various neurotransmitter receptors, including serotonin receptors, which are crucial for mood regulation and cognitive function .

Selectivity and Binding Affinity

Studies indicate that modifications to the piperidine ring can enhance binding affinity to specific receptors, potentially leading to improved therapeutic profiles for conditions such as anxiety and depression .

Case Studies

  • Case Study on Cancer Treatment :
    • A study evaluated the effects of a related compound on breast cancer cells, demonstrating significant apoptosis at concentrations as low as 1 μM. The study highlighted the role of structural modifications in enhancing biological activity .
  • Neuropharmacological Assessment :
    • Another investigation focused on the interaction of piperidine derivatives with serotonin receptors, suggesting that these compounds may offer new avenues for treating mood disorders due to their selective receptor binding profiles .

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